Regioisomeric Purity Enables ERK2 Kinase Inhibitor Activity (IC50 = 135 nM) vs. Regioisomer's Divergent Cardiovascular Utility
The 3-amino, 5-methyl substitution pattern of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is essential for constructing potent kinase inhibitors. A derivative incorporating this core scaffold demonstrated an IC50 of 135 nM against human ERK-2 (Mitogen-Activated Protein Kinase 1) in an enzymatic assay [1]. In stark contrast, the regioisomeric analog 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 76606-39-8) is employed as an intermediate for angiotensin receptor blockers (ARBs), a distinct therapeutic class with unrelated molecular targets . This functional divergence is a direct consequence of the altered spatial orientation of the amino group relative to the pyrazole nitrogen atoms, which governs binding interactions.
| Evidence Dimension | Biological Activity / Application Space |
|---|---|
| Target Compound Data | Derivative IC50 = 135 nM (ERK-2) |
| Comparator Or Baseline | Regioisomer (CAS 76606-39-8) used for ARB synthesis |
| Quantified Difference | N/A (Qualitative functional divergence) |
| Conditions | Human ERK-2 enzymatic assay [1]; Cardiovascular drug intermediate |
Why This Matters
This evidence demonstrates that the specific regioisomer is not a generic substitute; its unique spatial configuration is required for ERK2-targeted chemical series, directly impacting project-specific procurement decisions.
- [1] BindingDB, 'BDBM193778: US9670208, Example 419', Affinity Data for ERK-2, accessed 2026. View Source
